(2,3-Dimethoxyphenyl)[4-(2-methylbenzyl)piperazin-1-yl]methanone
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Overview
Description
(2,3-DIMETHOXYPHENYL)[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE is a complex organic compound that features both aromatic and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-DIMETHOXYPHENYL)[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE typically involves a multi-step process. One common route starts with the preparation of the piperazine derivative, which is then reacted with the appropriate benzyl halide under basic conditions to form the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(2,3-DIMETHOXYPHENYL)[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
(2,3-DIMETHOXYPHENYL)[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2,3-DIMETHOXYPHENYL)[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2,4-DIMETHOXYPHENYL)[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE
- (2,6-DIMETHOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
Uniqueness
(2,3-DIMETHOXYPHENYL)[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE is unique due to its specific substitution pattern on the aromatic ring and the presence of the piperazine moiety. This structural uniqueness can lead to different biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C21H26N2O3 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H26N2O3/c1-16-7-4-5-8-17(16)15-22-11-13-23(14-12-22)21(24)18-9-6-10-19(25-2)20(18)26-3/h4-10H,11-15H2,1-3H3 |
InChI Key |
RQIPIZAPWZGQDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC |
Origin of Product |
United States |
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